molecular formula C21H27N5O4 B2808249 N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide CAS No. 1251697-82-1

N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide

Cat. No.: B2808249
CAS No.: 1251697-82-1
M. Wt: 413.478
InChI Key: UCGDBOOVEMQADO-UHFFFAOYSA-N
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Description

N-[6-(4-{1,4-dioxa-8-azaspiro[45]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-{1,4-dioxa-8-azaspiro[45]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide typically involves multiple steps The key starting materials include 1,4-dioxa-8-azaspiro[45]decane and 1H-imidazoleCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide is unique due to its combination of the spirocyclic structure with imidazole and pyridine moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

N-[6-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)imidazol-1-yl]pyridin-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-15(2)11-19(27)24-16-3-4-18(22-12-16)26-13-17(23-14-26)20(28)25-7-5-21(6-8-25)29-9-10-30-21/h3-4,12-15H,5-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDBOOVEMQADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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